Head-to-Head Relative Abundance in Steam-Distilled Garlic Oil: Methyl Allyl vs. Diallyl vs. Dimethyl Pentasulfides
In a validated HPLC quantification of commercial steam-distilled garlic oil capsules, methyl allyl pentasulfide (the target compound) was present at 6.3 ± 0.6 mg/g (0.6% w/w), which is 40% lower than diallyl pentasulfide (10.5 ± 0.4 mg/g; 1.1%) but 3.15-fold higher than dimethyl pentasulfide (2.0 ± 0.4 mg/g; 0.2%) [1]. This intermediate abundance positions methyl 2-propenyl pentasulfide as a quantitatively distinct constituent relative to its symmetric analogs, directly impacting sourcing yield, reference standard formulation, and chromatographic calibration requirements.
| Evidence Dimension | Absolute concentration in garlic oil matrix (mg/g ± SD; weight % in parentheses) |
|---|---|
| Target Compound Data | 6.3 ± 0.6 mg/g (0.6%) |
| Comparator Or Baseline | Diallyl pentasulfide: 10.5 ± 0.4 mg/g (1.1%); Dimethyl pentasulfide: 2.0 ± 0.4 mg/g (0.2%) |
| Quantified Difference | Methyl allyl pentasulfide vs. diallyl pentasulfide: 4.2 mg/g lower (-40%); vs. dimethyl pentasulfide: 4.3 mg/g higher (+215%) |
| Conditions | HPLC analysis of five independent steam-distilled garlic oil capsule samples; values represent mean ± SD [1]. |
Why This Matters
The 40% lower abundance relative to diallyl pentasulfide directly influences procurement strategy: sourcing methyl 2-propenyl pentasulfide at ≥95% purity requires preparative fractionation that is more cost-intensive than for the more abundant diallyl analog, while its 3.15-fold enrichment over dimethyl pentasulfide makes it a preferable target for mixed-methyl/allyl polysulfide studies.
- [1] Block, E. et al. Table 1: Concentrations of organosulfur compounds in garlic oil capsules. Nutrients 2018, 10 (6), 812 (Supporting Information). PMC6073756. View Source
